molecular formula C14H21N3O3S B2797595 1-Benzoyl-4-(dimethylsulfamoylamino)piperidine CAS No. 1795722-38-1

1-Benzoyl-4-(dimethylsulfamoylamino)piperidine

Cat. No. B2797595
CAS RN: 1795722-38-1
M. Wt: 311.4
InChI Key: ZXEGVWHJZUQZHW-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(dimethylsulfamoylamino)piperidine is a chemical compound with the molecular formula C12H13NO2 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a benzoyl group and a dimethylsulfamoylamino group .

properties

IUPAC Name

1-benzoyl-4-(dimethylsulfamoylamino)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-16(2)21(19,20)15-13-8-10-17(11-9-13)14(18)12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEGVWHJZUQZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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